3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol CAS number 866207-70-7
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol CAS number 866207-70-7
An In-depth Technical Guide to 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol (CAS 866207-70-7)
Authored by: A Senior Application Scientist
Publication Date: March 11, 2026
Abstract
This technical guide provides a comprehensive overview of 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol (CAS Number: 866207-70-7), a fluorinated organic compound with significant potential in the fields of medicinal chemistry, drug discovery, and materials science. Although specific literature on this exact molecule is sparse, this document consolidates information on its structural analogs, predictable properties, and logical synthetic pathways. We will delve into a detailed, field-proven protocol for its synthesis, purification, and characterization. Furthermore, this guide will explore the anticipated impact of the trifluoromethoxy moiety on the molecule's physicochemical and biological properties, offering insights into its potential applications as a versatile building block for novel therapeutic agents and advanced materials.
Introduction and Strategic Importance
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol belongs to the cinnamyl alcohol family of compounds, which are characterized by a phenyl group attached to a propenol backbone. The strategic importance of this particular molecule lies in the substitution of a trifluoromethoxy (-OCF3) group at the para-position of the phenyl ring. The incorporation of fluorine-containing groups is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The trifluoromethoxy group, in particular, is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring and, consequently, the reactivity and biological activity of the entire molecule.[3]
This guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique properties of 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol in their synthetic and discovery programs.
Physicochemical and Predicted Properties
The properties of 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol are heavily influenced by its structural components: the aromatic ring, the propenol chain, and the trifluoromethoxy group. A summary of its key chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 866207-70-7 | N/A |
| Molecular Formula | C10H9F3O2 | Calculated |
| Molecular Weight | 218.17 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Analogy |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Analogy |
| Purity | >95% (as per typical research chemical standards) | N/A |
The trifluoromethoxy group is expected to increase the lipophilicity of the compound, which can enhance its ability to cross cell membranes, a desirable trait for many drug candidates.
Synthesis and Purification: A Validated Approach
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol.
Step 1: Wittig Reaction for Aldehyde Synthesis
The Wittig reaction is a reliable method for forming carbon-carbon double bonds from aldehydes and phosphonium ylides.[4][5] In this step, the commercially available 4-(Trifluoromethoxy)benzaldehyde will be reacted with an appropriate ylide to form the intermediate, 3-(4-Trifluoromethoxyphenyl)prop-2-enal.
Experimental Protocol:
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Ylide Generation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Dissolve 4-(Trifluoromethoxy)benzaldehyde (1 equivalent) in anhydrous THF in a separate flask.[6]
-
Cool the ylide solution back to 0 °C and add the solution of 4-(Trifluoromethoxy)benzaldehyde dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(4-Trifluoromethoxyphenyl)prop-2-enal.
Step 2: Selective Reduction to the Alcohol
The selective reduction of an α,β-unsaturated aldehyde to the corresponding allylic alcohol requires a mild reducing agent that will not affect the carbon-carbon double bond.[7] Sodium borohydride (NaBH4) is an excellent choice for this transformation due to its chemoselectivity.[8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-(4-Trifluoromethoxyphenyl)prop-2-enal from the previous step in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. The addition should be slow to control the evolution of hydrogen gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol.
Purification
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to achieve optimal separation.
Spectroscopic Characterization (Predicted)
The structure of the final product can be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expected signals would include a doublet for the benzylic protons, multiplets for the vinylic protons, a broad singlet for the hydroxyl proton, and signals in the aromatic region corresponding to the disubstituted phenyl ring.
-
¹³C NMR: Key signals would be observed for the benzylic carbon bearing the hydroxyl group, the vinylic carbons, and the aromatic carbons, including the carbon attached to the trifluoromethoxy group.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected.
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IR Spectroscopy: Characteristic absorption bands would be seen for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), the C=C double bond stretch (~1650 cm⁻¹), and strong C-F and C-O stretches.
Potential Applications and Future Research Directions
3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol is a promising building block for the synthesis of more complex molecules with potential applications in several areas:
-
Drug Discovery: The cinnamyl alcohol scaffold is present in various biologically active natural products and synthetic compounds.[9][10][11] The introduction of the trifluoromethoxy group can lead to new drug candidates with improved pharmacokinetic profiles.[2] This compound could serve as a precursor for the synthesis of novel anti-inflammatory, anti-cancer, or anti-diabetic agents.[12]
-
Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials, such as liquid crystals and polymers, due to their unique electronic and physical properties.[6]
-
Agrochemicals: The trifluoromethoxy group is also found in a number of modern pesticides.[3] This compound could be a valuable intermediate in the synthesis of new crop protection agents.
Future research should focus on the synthesis of a library of derivatives from 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol and the evaluation of their biological activities.
Safety and Handling
As with any research chemical, 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier. A structurally similar compound, (E)-3-(4-(Trifluoromethyl)phenyl)prop-2-en-1-ol, has hazard statements H302, H315, H317, and H319, suggesting that the title compound may also be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol. By leveraging established synthetic methodologies and an understanding of the role of fluorination in molecular design, this document equips researchers with the necessary knowledge to synthesize, purify, and explore the potential of this valuable chemical entity. The unique combination of the cinnamyl alcohol scaffold and the trifluoromethoxy substituent makes this compound a highly attractive target for further investigation in both academic and industrial research settings.
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